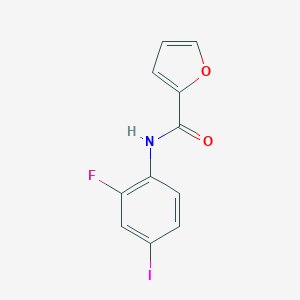![molecular formula C16H19N3O2S B505640 (2-アミノ-5,6,7,8-テトラヒドロ[1]ベンゾチエノ[2,3-b]ピリジン-3-イル)(モルホリン-4-イル)メタノン CAS No. 356586-68-0](/img/structure/B505640.png)
(2-アミノ-5,6,7,8-テトラヒドロ[1]ベンゾチエノ[2,3-b]ピリジン-3-イル)(モルホリン-4-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Amino-5,6,7,8-tetrahydro1benzothieno[2,3-b]pyridin-3-yl)(morpholin-4-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a benzothieno-pyridine core, which is fused with a morpholine ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
科学的研究の応用
Chemistry
In chemistry, (2-Amino-5,6,7,8-tetrahydro1benzothieno[2,3-b]pyridin-3-yl)(morpholin-4-yl)methanone is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases. Studies have demonstrated its efficacy in inhibiting the growth of certain cancer cell lines and its potential as an antimicrobial agent .
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their mechanical and chemical properties, making them suitable for various applications .
作用機序
Target of Action
Similar compounds have shown significant activity against several cancer cell lines, including sf-539 (cns cancer), hct-116 (colon cancer), ovcar-8 (ovarian cancer), pc-3 (prostate cancer), and ccrf-cem (leukemia) .
Mode of Action
It’s worth noting that similar compounds have been synthesized and evaluated for their in vitro anticancer activity against nci-60 human tumor cell lines .
Biochemical Pathways
Compounds with similar structures have been used to screen for anticancer activity, leading to important discoveries such as understanding of cancer mechanisms .
Result of Action
Similar compounds have exhibited significant activity against several cancer cell lines , suggesting potential anticancer effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5,6,7,8-tetrahydro1benzothieno[2,3-b]pyridin-3-yl)(morpholin-4-yl)methanone typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of catalysts such as copper sulfate and sodium ascorbate, and the reactions are typically carried out in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce the environmental impact of the synthesis .
化学反応の分析
Types of Reactions
(2-Amino-5,6,7,8-tetrahydro1benzothieno[2,3-b]pyridin-3-yl)(morpholin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce amine derivatives .
類似化合物との比較
Similar Compounds
Tetrahydrobenzothieno[2,3-d]pyrimidine: This compound shares a similar core structure but differs in the functional groups attached to the ring system.
Thienopyrimidine derivatives: These compounds also contain a thieno-pyrimidine core and exhibit similar biological activities, such as anticancer and antimicrobial properties.
Uniqueness
The uniqueness of (2-Amino-5,6,7,8-tetrahydro1benzothieno[2,3-b]pyridin-3-yl)(morpholin-4-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound for scientific research and industrial applications.
特性
IUPAC Name |
(2-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-b]pyridin-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c17-14-12(16(20)19-5-7-21-8-6-19)9-11-10-3-1-2-4-13(10)22-15(11)18-14/h9H,1-8H2,(H2,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFHNXSNIOSLPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC(=C(N=C3S2)N)C(=O)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,4-dichlorobenzamide](/img/structure/B505557.png)
![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B505561.png)
![4-ethyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B505562.png)
![3-fluoro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B505564.png)
![2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B505565.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B505570.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-cyano-2-fluorobenzamide](/img/structure/B505572.png)
![4-ethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B505574.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide](/img/structure/B505575.png)
![2-methoxy-3-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B505576.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbenzamide](/img/structure/B505577.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B505578.png)
![N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B505579.png)
